![molecular formula C14H18F2N2O2 B2879648 N-(4,4-二氟环己基)-4,5,6,7-四氢苯并[d]异恶唑-3-甲酰胺 CAS No. 2195937-22-3](/img/structure/B2879648.png)

N-(4,4-二氟环己基)-4,5,6,7-四氢苯并[d]异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

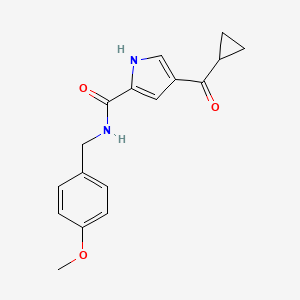

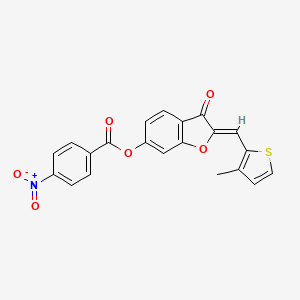

Isoxazole and its derivatives are five-membered heterocyclic moieties commonly found in many commercially available drugs . They have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

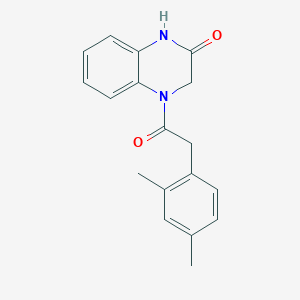

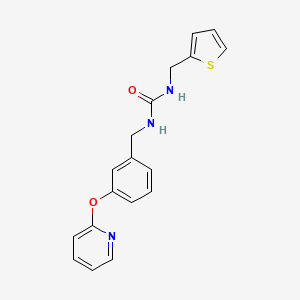

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .Chemical Reactions Analysis

The chemical reactions of isoxazole derivatives can be studied using density functional theory (DFT) analysis . This involves using the B3LYP methodology with a 6–311+ G (d, p) basis set to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be determined by their molecular formula, average mass, and monoisotopic mass .科学研究应用

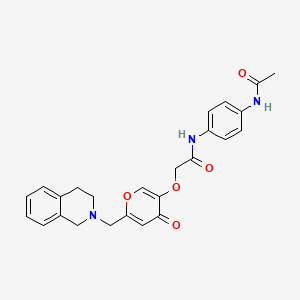

合成和生物活性

对类似化合物的研究,例如 N-杂环卡宾和甲酰胺衍生物,强调了它们在合成具有潜在治疗应用的新型有机分子中的作用。例如,对 N-(二茂铁甲基)苯甲酰胺衍生物的研究显示出对乳腺癌细胞系的细胞毒性作用,表明这些化合物在抗癌药物开发中的潜力 (Kelly 等,2007)。

催化

具有与查询类似结构特征的化合物已因其催化特性而被探索,特别是在过渡金属催化中。已证明衍生自生物唑啉的 N-杂环卡宾配体的开发提高了铃木-宫浦交叉偶联反应的效率,这是合成复杂有机分子的关键过程 (Altenhoff 等,2004)。

材料科学

在材料科学中,已经探索了相关化合物(例如二咪唑衍生物)的合成和光学性质。这些研究旨在开发具有特定光学特性的材料,包括荧光,可应用于传感器、成像和电子设备 (Chen 等,2012)。

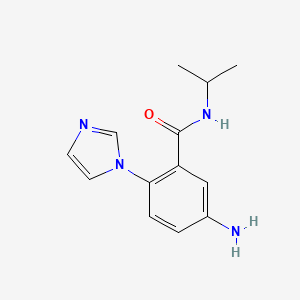

药理学应用

与查询结构相似的化合物的药理活性已得到广泛研究。例如,对氟-18 标记的拮抗剂的研究突出了这些分子在医学成像和诊断应用中的潜力,特别是在研究大脑中的受体分布 (Lang 等,1999)。

未来方向

The future directions in the field of isoxazole derivatives involve developing efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug . These techniques should be high yielding, environmentally benign, and easy to implement, with a rapid growth in structural diversity, by utilizing widely accessible reactants .

作用机制

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their communication with each other.

Mode of Action

N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide acts as a positive allosteric modulator of SK channels . This means it binds to a site on the SK channels that is distinct from the primary active site, enhancing the channel’s response to calcium ions. This leads to an increase in the activity of the SK channels, resulting in hyperpolarization of the neuron and a consequent decrease in its firing rate .

Biochemical Pathways

The compound’s action on SK channels affects the olivo-cerebellar network , a part of the brain involved in motor control . By decreasing the firing rate of neurons in this network, the compound may help to reduce the dysfunction of oscillatory neuronal input to the motor cortex, which is associated with conditions like essential tremor .

Result of Action

The result of the compound’s action is a decrease in the firing rate of neurons in the olivo-cerebellar network . This could potentially lead to a reduction in the symptoms of conditions like essential tremor, which are thought to be caused by dysfunction in this network .

属性

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O2/c15-14(16)7-5-9(6-8-14)17-13(19)12-10-3-1-2-4-11(10)20-18-12/h9H,1-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFKEGIPRIPPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2879567.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2879568.png)

![N-benzyl-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879569.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2879570.png)

![N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2879573.png)

![methyl (Z)-3-[(4-chloro-1-naphthyl)amino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2879576.png)

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2879580.png)